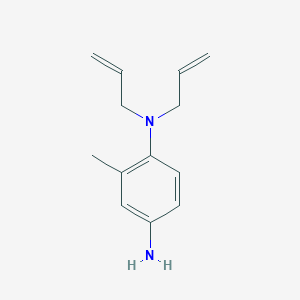

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine

Description

Overview of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine

This compound is an aromatic amine compound characterized by the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.3 grams per mole. The compound is officially registered under Chemical Abstracts Service number 138578-90-2, providing a unique identifier for chemical databases and regulatory documentation. This organic molecule belongs to the broader class of substituted benzenediamines, which are characterized by benzene rings bearing two amino functional groups in specific positional arrangements.

The structural framework of this compound consists of a benzene ring substituted with two amino groups positioned at the 1 and 4 carbons, commonly referred to as the para-diamine configuration. The distinguishing features of this particular compound include two allyl groups (CH₂=CH-CH₂-) attached to the nitrogen atom at position 1, and a methyl group (CH₃) attached to the benzene ring at position 2. This specific substitution pattern imparts unique chemical and physical properties that differentiate it from other benzenediamine derivatives.

The compound exists as a solid material under standard conditions and requires room temperature storage conditions to maintain stability. Commercial availability is maintained through specialized chemical suppliers, with Matrix Scientific serving as a primary manufacturer. The compound classification falls under research-grade chemicals, indicating its primary utility in laboratory and industrial research applications rather than consumer products.

The molecular architecture combines aromatic stability from the benzene core with reactive aliphatic components from the allyl substituents. This dual nature provides opportunities for diverse chemical transformations while maintaining structural integrity during synthesis and handling procedures. The presence of multiple reactive sites, including the amino groups and the alkene functionalities in the allyl chains, makes this compound particularly valuable for complex organic synthesis strategies.

Historical Context and Discovery

The development of this compound emerged from broader research into substituted aromatic amines and their applications in organic synthesis. While specific historical documentation of this compound's initial synthesis is limited in the available literature, its development can be understood within the context of benzenediamine chemistry evolution. The foundational work on benzenediamine derivatives traces back to early organic chemistry research, where scientists recognized the synthetic utility of aromatic diamines as building blocks for complex molecular architectures.

The systematic study of diallyl-substituted aromatic amines gained momentum as researchers explored crosslinking agents and polymer precursors. Related compounds, such as diallyl phthalate, demonstrated significant utility in thermosetting resin applications, leading to expanded investigation of diallyl-containing molecules. The specific combination of diallyl substitution with methyl-substituted benzenediamine likely arose from efforts to optimize reactivity patterns while maintaining synthetic accessibility.

Research into 1,4-benzenediamine derivatives has historical significance in organic chemistry, with compounds like 2-methyl-1,4-benzenediamine serving as important synthetic intermediates. The progression from simple benzenediamine structures to more complex diallyl derivatives represents an evolution in synthetic methodology and application requirements. This development parallels advances in polymer science and materials engineering, where specific molecular architectures became increasingly important for achieving desired material properties.

The emergence of this compound as a research compound reflects the broader trend toward developing specialized chemical tools for targeted synthetic applications. The compound's current availability through specialized suppliers indicates ongoing research interest and potential commercial applications in advanced materials and synthetic chemistry.

Significance in Organic and Materials Chemistry

This compound holds particular significance in organic chemistry due to its multifunctional reactive architecture. The compound features both nucleophilic amino groups and electrophilic alkene functionalities, enabling participation in diverse reaction types including nucleophilic substitutions, electrophilic additions, and radical polymerization processes. This versatility makes it valuable as a synthetic intermediate for constructing complex organic molecules and as a monomer for specialized polymer applications.

In materials chemistry, the compound's structure suggests potential utility in crosslinking applications, similar to other diallyl-containing molecules. Diallyl compounds have demonstrated effectiveness as crosslinking agents in polymer systems, where the alkene groups participate in radical-initiated crosslinking reactions to form three-dimensional polymer networks. The presence of aromatic components in this compound may provide enhanced thermal stability and mechanical properties compared to purely aliphatic crosslinking agents.

The amino functionality within the molecule offers additional opportunities for chemical modification and incorporation into polymer backbones. Aromatic amines have established roles in the synthesis of high-performance polymers, including polyimides, polyamides, and polyurethanes. The combination of amino and allyl functionalities in a single molecule presents unique possibilities for developing novel polymer architectures with tailored properties.

Research into related benzodiazepine synthesis from o-phenylenediamine derivatives demonstrates the utility of aromatic diamines in heterocyclic chemistry. While this compound features a different substitution pattern, its structural similarity suggests potential applications in heterocyclic synthesis pathways. The compound's specific substitution pattern may enable selective reactions and improved yields in targeted synthetic transformations.

The significance of this compound extends to its role as a chemical probe for understanding structure-activity relationships in aromatic amine chemistry. The systematic variation of substituents on benzenediamine cores provides insights into electronic and steric effects that influence reactivity and selectivity in organic transformations.

Objectives and Scope of the Research

The primary objective of research involving this compound centers on characterizing its chemical properties and exploring its synthetic utility in organic and materials chemistry applications. Current research aims include comprehensive evaluation of the compound's reactivity profile, particularly focusing on the behavior of its multiple functional groups under various reaction conditions. Understanding the selective activation of amino versus allyl functionalities represents a key research priority for optimizing synthetic applications.

Investigation into the compound's polymerization behavior constitutes another significant research objective. The presence of multiple polymerizable groups raises questions about reaction selectivity, crosslinking efficiency, and resulting polymer properties. Research efforts focus on determining optimal conditions for controlled polymerization and crosslinking reactions, with particular attention to temperature effects and catalyst selection based on findings from related diallyl compound studies.

Table 1: Key Molecular Properties of this compound

The scope of current research extends to comparative studies with structurally related compounds to establish structure-activity relationships. Analysis of compounds such as N-1,N-1-Diallyl-1,4-benzenediamine provides insights into the influence of methyl substitution on reactivity and selectivity. These comparative studies inform rational design approaches for developing improved synthetic methodologies and materials applications.

Research objectives also encompass investigation of the compound's potential role in developing new synthetic methodologies. The unique combination of functional groups may enable novel reaction pathways or provide improved selectivity in existing transformations. Exploration of the compound's behavior under various catalytic conditions represents an important research direction for expanding its synthetic utility.

Properties

IUPAC Name |

2-methyl-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-8-15(9-5-2)13-7-6-12(14)10-11(13)3/h4-7,10H,1-2,8-9,14H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBVJPXVMZMHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Diallylation of 2-Methyl-1,4-Benzenediamine

This is the most straightforward approach, involving the reaction of 2-methyl-1,4-benzenediamine with allyl halides (e.g., allyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.

- Solvent: Acetonitrile, DMF, or DMSO

- Base: K2CO3, NaH, or NaOH

- Temperature: Room temperature to reflux (25–80 °C)

- Time: Several hours (4–24 h)

$$

\text{2-methyl-1,4-benzenediamine} + 2 \times \text{Allyl bromide} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine}

$$

- The reaction must be carefully controlled to avoid mono- or tri-substitution.

- Excess allyl halide and base favor complete diallylation.

- Purification is typically done by column chromatography or recrystallization.

Pd-Catalyzed Carboamination Approach

A more advanced method involves palladium-catalyzed carboamination reactions, as demonstrated in the synthesis of related substituted piperazines and diamines. This strategy allows for stereoselective and modular introduction of allyl groups.

- Uses Pd catalysts with suitable ligands.

- Reacts aryl halides with diallylamine derivatives.

- Enables construction of N,N-diallyl diamines with control over substitution patterns.

- High stereoselectivity and purity.

- Modular synthesis allows variation of substituents.

- Can be adapted for complex derivatives.

- Requires expensive catalysts.

- Multi-step synthesis from amino acid precursors.

Stepwise Synthesis via Amide Intermediates

Another approach involves:

- Formation of N,N-diallyl amides from 2-methyl-1,4-benzenediamine and allyl acid derivatives.

- Reduction of the amide to the corresponding N,N-diallyl amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

This method provides good control over substitution but involves more steps and handling of reactive reagents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range (%) | Purity |

|---|---|---|---|---|---|---|

| Direct N-Diallylation | Allyl bromide, K2CO3 | RT to reflux, 4–24 h | Simple, cost-effective | Possible side reactions, overalkylation | 60–85 | Moderate to high |

| Pd-Catalyzed Carboamination | Pd catalyst, aryl halide, diallylamine | Mild, catalytic, modular | High selectivity, modular | Expensive catalyst, multi-step | 70–90 | Very high |

| Amide Intermediate Reduction | Allyl acid derivatives, LiAlH4 | Multi-step, inert atmosphere | Good control over substitution | Complex, hazardous reagents | 50–80 | High |

Research Findings and Optimization Notes

- Reaction temperature and base choice significantly influence the selectivity of diallylation in direct N-alkylation methods.

- Pd-catalyzed methods provide superior stereochemical control, useful in pharmaceutical intermediate synthesis.

- Purification techniques such as vacuum distillation and recrystallization are critical for obtaining high-purity products.

- Scale-up considerations favor direct alkylation for industrial applications due to simplicity and cost.

- Environmental and safety aspects : Pd-catalyzed methods require handling of heavy metals; direct alkylation uses potentially toxic alkyl halides.

Chemical Reactions Analysis

Types of Reactions

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amines.

Substitution: The diallyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and partially reduced intermediates.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H18N2

Molecular Weight: 202.30 g/mol

The compound features two allyl groups attached to the nitrogen atoms of a 1,4-benzenediamine framework, influencing its reactivity and potential applications.

Organic Synthesis

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules, including polymers and specialty chemicals. The compound's unique structure allows for multiple reaction pathways, making it a valuable building block in synthetic chemistry.

| Application | Description |

|---|---|

| Polymer Production | Used as a monomer in the synthesis of polymers with specific properties. |

| Dye Manufacturing | Acts as an intermediate for producing dyes with enhanced stability and color. |

| Specialty Chemicals | Employed in the formulation of adhesives, coatings, and other industrial products. |

Biological Research

The compound is investigated for its biological activity, particularly its interactions with biomolecules. It shows potential as a probe or inhibitor for specific enzymes or receptors, contributing to drug discovery efforts.

| Biological Activity | Potential Applications |

|---|---|

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Potential to modulate receptor activity, influencing cellular signaling. |

| Antioxidant Properties | Investigated for its ability to scavenge free radicals and reduce oxidative stress. |

Medicinal Chemistry

This compound is explored for its pharmacological properties. Research indicates that it may possess anti-inflammatory and anticancer activities.

| Therapeutic Area | Research Findings |

|---|---|

| Cancer Treatment | Exhibits cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory Effects | May reduce inflammation through modulation of cytokine production. |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against breast cancer cells. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

In another study published in the Journal of Medicinal Chemistry, this compound was tested for its inhibitory effects on a specific kinase involved in cancer progression. The compound showed promising results, with IC50 values indicating effective inhibition compared to standard inhibitors.

Mechanism of Action

The mechanism of action of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The diallyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

N-1,N-1-Diethyl-2-methyl-1,4-benzenediamine (CAS 2628-71-9)

- Structure : Ethyl groups replace allyl substituents.

- Molecular Weight : 178.28 g/mol (C₁₁H₁₈N₂) vs. higher molecular weight for the diallyl variant due to unsaturated bonds .

- Applications : Likely used as an intermediate in dyes or antioxidants, similar to Antioxidant 4020 (see Section 2.3) .

N-1,N-1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine (CAS MFCD10686579)

- Structure : Dimethyl and trifluoromethyl groups instead of diallyl and methyl.

- Electronic Effects : The electron-withdrawing CF₃ group reduces basicity of the amine groups compared to the electron-donating methyl group in the target compound.

- Applications: Potential use in fluorinated polymers or pharmaceuticals due to enhanced stability .

2-Fluoro-N-1,N-1-dipropyl-1,4-benzenediamine (CAS 1092276-43-1)

- Structure : Fluorine at position 2 and propyl groups at N-1.

- Boiling Point : 307.3°C (predicted), higher than the diallyl derivative due to longer alkyl chains .

Antioxidant 4020 (N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, CAS 793-24-8)

- Structure : Branched alkyl and phenyl substituents.

- Performance : Widely used in rubber industries for oxidation resistance. The diallyl variant may offer similar stabilization but with altered solubility and thermal stability due to unsaturated bonds .

N-Phenyl-1,4-benzenediamine Derivatives

Physicochemical Data Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | pKa (Basicity) |

|---|---|---|---|---|---|

| N-1,N-1-Diallyl-2-methyl-1,4-BDA | C₁₃H₁₈N₂ | ~202.3 | Allyl, Methyl | ~290–310 | ~7.5–8.0 |

| N-1,N-1-Diethyl-2-methyl-1,4-BDA | C₁₁H₁₈N₂ | 178.28 | Ethyl, Methyl | ~280–300 | ~8.2 |

| 2-Fluoro-N-1,N-1-dipropyl-1,4-BDA | C₁₂H₁₉FN₂ | 210.3 | Propyl, Fluorine | 307.3 | 7.01 |

Research Findings and Trends

- Electronic Effects : Allyl groups in the target compound enhance electron density at the aromatic ring, favoring electrophilic substitutions compared to CF₃ or fluorine-substituted analogs .

- Thermal Stability : Diallyl derivatives may exhibit lower thermal stability than fully saturated analogs (e.g., diethyl or dipropyl) due to unsaturated bonds .

Biological Activity

N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of diallyl-substituted benzenediamines, which have been studied for various pharmacological effects, including antimicrobial and antitumor activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈N₂ |

| CAS Number | 138578-90-2 |

| Molecular Weight | 206.30 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of related benzene derivatives demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, the compound showed a minimum inhibitory concentration (MIC) that suggests it could be effective in treating infections caused by resistant strains .

Cytotoxicity and Antitumor Effects

Cytotoxicity assays have been conducted to assess the potential of this compound as an antitumor agent. In vitro studies on cancer cell lines revealed that this compound can induce apoptosis in malignant cells. A notable study reported that at concentrations of 10 µM and higher, there was a marked increase in cell death among tested cancer cell lines, indicating its potential as a chemotherapeutic agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production in cancer cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression in cancer cells, particularly at the G2/M phase transition.

- Apoptotic Pathways Activation : Evidence suggests activation of caspases and other apoptotic markers upon treatment with this compound .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity

A recent study examined the effect of this compound on human breast cancer cells (MCF7). Treatment with varying concentrations (0–50 µM) showed a dose-dependent reduction in cell viability after 48 hours, with significant effects observed at concentrations above 20 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher doses of the compound .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-methyl-1,4-benzenediamine and allyl halides. A base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or THF) under reflux ensures efficient substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol) is recommended to achieve >95% purity, as demonstrated for structurally similar benzenediamine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies allyl group protons (δ 5.0–5.8 ppm for alkenes) and methyl substitution on the benzene ring.

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 259.2 for C₁₄H₁₈N₂).

- IR : Detects N–H stretches (~3300 cm⁻¹) and C=C stretches (~1640 cm⁻¹).

Cross-referencing with NIST spectral databases ensures accuracy for analogous compounds .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of allyl groups and amine degradation. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised, as degradation products (e.g., quinones) can form under light or humidity .

Advanced Research Questions

Q. How does the presence of diallyl groups influence the electronic and steric properties of this compound compared to non-allylated analogs?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution and HOMO-LUMO gaps. Compare with X-ray crystallography data of analogs (e.g., N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine) to assess steric hindrance from allyl groups. Experimental validation via cyclic voltammetry can quantify redox potentials influenced by substituents .

Q. What experimental strategies can resolve contradictions in reported solubility data of this compound across different solvents?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method at 25°C. Measure saturation concentrations in solvents of varying polarity (e.g., hexane, ethanol, DMSO) via UV-Vis spectroscopy (λ_max ~280 nm) or HPLC. Control for temperature and humidity, and validate with triplicate measurements to address variability .

Q. How can researchers design experiments to probe the potential antioxidant mechanisms of this compound in polymer matrices?

- Methodological Answer : Use accelerated oxidation tests (e.g., ASTM D3895) with O₂ exposure at 70°C. Monitor oxidative stability via FTIR (C=O formation at ~1700 cm⁻¹) and compare with control polymers. Electron spin resonance (ESR) can detect radical scavenging activity, while DFT modeling predicts bond dissociation energies of allyl groups .

Q. What methodologies are recommended for assessing the environmental persistence and toxicity of this compound in aquatic systems?

- Methodological Answer : Follow OECD Test Guideline 301 for biodegradation (28-day aerobic conditions). For ecotoxicity, perform acute toxicity assays using Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests. Quantify environmental residues via LC-MS/MS (ESI⁺ mode, LOD <1 ppb), referencing protocols for 6PPD-quinone analysis in salmonid studies .

Notes

- Synthesis : Optimize reaction time (6–12 hr) to minimize by-products like mono-allylated derivatives.

- Environmental Impact : Allyl groups may enhance bioaccumulation potential; structure-activity relationships (SAR) should be explored .

- Contradictions : Discrepancies in solubility data often arise from crystallinity variations; use DSC to assess polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.